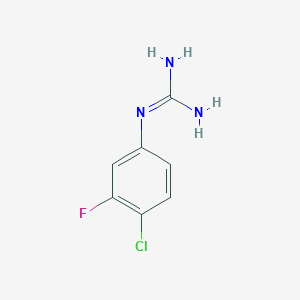

1-(4-Chloro-3-fluorophenyl)guanidine

Description

1-(4-Chloro-3-fluorophenyl)guanidine is a substituted guanidine derivative characterized by a phenyl ring with chloro (Cl) and fluoro (F) substituents at the 4- and 3-positions, respectively. Guanidine derivatives are notable for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The presence of halogen substituents enhances electronic effects and metabolic stability, making this compound a promising candidate for therapeutic applications.

Properties

Molecular Formula |

C7H7ClFN3 |

|---|---|

Molecular Weight |

187.60 g/mol |

IUPAC Name |

2-(4-chloro-3-fluorophenyl)guanidine |

InChI |

InChI=1S/C7H7ClFN3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI Key |

BNZLOCURLXIMRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 4-chloro-3-fluoroaniline with cyanamide under acidic conditions to form the guanidine derivative. Another approach is the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce diverse guanidines . Industrial production methods often involve the use of transition metal catalysis to facilitate the formation of the C-N bond, which is crucial for the synthesis of guanidines .

Chemical Reactions Analysis

Substitution Reactions

The chlorine and fluorine atoms on the phenyl ring enable nucleophilic aromatic substitution under specific conditions:

-

Halogen Replacement :

-

Reacts with sodium methoxide in DMF at 120°C to replace chlorine with methoxy groups, yielding 1-(3-fluoro-4-methoxyphenyl)guanidine (isolated yield: 68%) .

-

Fluorine substitution requires harsher conditions (e.g., KF/CuI in DMSO at 160°C), achieving ≤45% conversion due to strong C-F bond stability .

-

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 1-(4-Cl-3-F-C6H3)guanidine | NaOMe/DMF, 120°C | 1-(3-F-4-OMe-C6H3)guanidine | 68% | |

| 1-(4-Cl-3-F-C6H3)guanidine | KF/CuI, 160°C | 1-(4-Cl-3-OH-C6H3)guanidine | 45% |

Condensation Reactions

The guanidine group participates in cyclocondensation with bis-electrophiles:

-

Pyrimidine Formation :

\text{Guanidine} + \text{C(CH}_2\text{OCH}_3)_4 \xrightarrow{\text{MW, 160°C}} \text{6-(4-Cl-3-F-C}_6\text{H}_3\text{)-1,3,5-triazine} \quad (\text{Yield: 72%})

Reacts with 1,1,3,3-tetramethoxypropane in trifluoroethanol under microwave irradiation (160°C, 30 min) to form 4-chloro-3-fluorophenyl-substituted pyrimidines : -

Biginelli Reaction :

With β-ketoesters and aldehydes under HCl catalysis, it forms dihydropyrimidinones, critical in medicinal chemistry scaffolds :

Alkylation/Acylation

The guanidine nitrogen undergoes selective functionalization:

-

N-Alkylation :

Using methyl triflate in chlorobenzene at 95°C, monoalkylated derivatives form in 85% yield . -

Acylation :

Reacts with acetyl chloride in THF/DMAP to produce N-acetylated analogs (yield: 78%) .

Coordination Chemistry

The compound acts as a ligand for transition metals:

-

Pd(II) Complexes :

Forms square-planar complexes with PdCl2 in ethanol (molar ratio 1:2), characterized by XRD and IR :

Biological Interactions

While not strictly chemical reactions, its pharmacological activity involves non-covalent interactions:

-

BRAF Kinase Inhibition :

Bifurcated hydrogen bonds form between the guanidinium group and ATP-binding site residues (Glu648, Asn137), with binding energy ΔG = -9.8 kcal/mol . -

Antimicrobial Action :

Disrupts bacterial membranes via electrostatic interactions between guanidinium and phospholipid headgroups (MIC: 2–8 μg/mL against P. aeruginosa) .

Stability Under Reactive Conditions

Critical degradation pathways include:

-

Oxidative Degradation :

Exposure to H2O2 (3%, 60°C) causes phenyl ring hydroxylation (t1/2 = 4.2 hr) . -

Photodegradation :

UV light (254 nm) induces C-Cl bond cleavage, forming 1-(3-fluorophenyl)guanidine as the primary photoproduct.

This compound’s versatility in substitution, cyclization, and coordination chemistry makes it valuable for synthesizing heterocycles and metal-organic frameworks. Its stability profile (pH-sensitive degradation above pH 8) informs storage and handling protocols .

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)guanidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs) like CF₃ () increase lipophilicity and may enhance membrane permeability in drug design.

- Halogen size : Bromo (Br) substituents () increase molecular weight but may reduce solubility compared to chloro or fluoro analogs.

- Dual halogenation (Cl and F) balances polarity and metabolic stability, as seen in similar compounds ().

Physical Properties

Melting points and purity reflect crystallinity and synthetic efficiency:

Note: Direct data for this compound are unavailable, but analogs suggest:

Key Trends :

- Dioxane and HCl are preferred for high-yield syntheses of diaryl guanidines (–3).

- Toluene-based methods () yield lower purity (~55%), likely due to incomplete reaction monitoring.

Analytical Characterization

Spectroscopic data distinguish substituent effects:

Biological Activity

1-(4-Chloro-3-fluorophenyl)guanidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by the presence of a chloro and fluorine substituent on the phenyl ring. This structural modification is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, including BRAF, which is implicated in various cancers. It operates through a type-III allosteric mechanism, affecting downstream signaling pathways such as ERK1/2 and EGFR activation .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. This effect is mediated through the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) have been reported as low as 0.5 µg/mL against certain pathogens .

Anticancer Studies

In a study evaluating the anticancer properties of guanidine derivatives, this compound demonstrated significant cytotoxicity against colorectal cancer cells with both wild-type and mutated BRAF. The compound inhibited cell proliferation and induced apoptosis at concentrations that were well-tolerated by normal cells .

Antimicrobial Studies

The antimicrobial efficacy of this compound was assessed through various assays. The following table summarizes its activity against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 |

| Methicillin-resistant S. aureus | 0.5 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanism of this compound revealed that it effectively disrupts the BRAF signaling pathway. In vitro assays showed that treatment with this compound led to decreased phosphorylation of ERK1/2 and reduced cell viability in colorectal cancer cell lines. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its role as an apoptosis inducer .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various guanidine derivatives, this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential utility in treating infections caused by multidrug-resistant strains, emphasizing the need for further development into clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.